molecular formula C15H22FN3O3S B6926289 N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide

Cat. No.: B6926289
M. Wt: 343.4 g/mol
InChI Key: NTLIDSYOUBSWGF-UHFFFAOYSA-N
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Description

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidine ring substituted with a 4-fluoro-2-methylphenyl group and a methylsulfamoyl acetamide moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O3S/c1-11-8-12(16)5-6-14(11)19-7-3-4-13(9-19)18-15(20)10-23(21,22)17-2/h5-6,8,13,17H,3-4,7,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLIDSYOUBSWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)N2CCCC(C2)NC(=O)CS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step often involves the synthesis of the piperidine ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Fluoro-2-Methylphenyl Group: The next step involves the introduction of the 4-fluoro-2-methylphenyl group onto the piperidine ring. This can be done via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Attachment of the Methylsulfamoyl Acetamide Moiety: The final step involves the attachment of the methylsulfamoyl acetamide group. This can be achieved through an amidation reaction, where the piperidine derivative is reacted with a methylsulfamoyl acetic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methyl group attached to the phenyl ring.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide has been studied for various applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is investigated for its potential as a ligand in receptor binding studies.

    Medicine: Research explores its potential therapeutic effects, including its role as an analgesic or anti-inflammatory agent.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include receptors or enzymes, leading to modulation of biological pathways. For instance, it may bind to neurotransmitter receptors, altering signal transduction and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide
  • N-[1-(4-methylphenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide

Uniqueness

N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methylsulfamoyl)acetamide is unique due to the presence of the 4-fluoro-2-methylphenyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This fluorinated group can enhance the compound’s metabolic stability and binding affinity to targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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